![molecular formula C21H13N3O5S B2809393 7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632314-79-5](/img/structure/B2809393.png)
7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H13N3O5S and its molecular weight is 419.41. The purity is usually 95%.
BenchChem offers high-quality 7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Derivatives : The synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs has been achieved through a high-yield process involving methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes. This method allows for the creation of a wide range of derivatives, highlighting the chemical versatility and potential for diverse scientific applications of the compound (Vydzhak & Panchishyn, 2010).
Cytotoxic Activity and Biological Applications
Investigation of Cytotoxic Activity : A study on new azole and azine systems based on Chromeno[3,4-c]pyrrole-3,4-dione and their derivatives has explored their cytotoxic activity. Utilizing 1-hydrazinylchromeno[3,4-c]pyrrole-3,4-dione as a precursor, various compounds were synthesized and evaluated for their potential therapeutic applications, indicating the biological significance and applicability of these derivatives in medical research (Azab, Aly, & Gobouri, 2017).
Advanced Material Development
Conducting Polymers and Electrochromic Devices : The development of new soluble conducting polymers from synthesized monomers, including 2,5-di(4-methyl-thiophen-2-yl)-1-(4-nitrophenyl)-1H-pyrrole and its isomers, for use in electrochromic devices showcases the material science applications of such derivatives. These polymers exhibit soluble properties in common organic solvents and are characterized for their potential in electrochromic applications, demonstrating the compound's utility in developing advanced materials (Variş et al., 2006).
Electronic and Photophysical Properties
Synthesis and Photophysical Properties : The synthesis of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives and their photophysical properties, including weak luminescence and long-lived low energy states, illustrates the compound's potential in photophysical and electronic applications. Such studies provide insights into the electronic properties and potential uses of these compounds in optical materials and devices (Gendron et al., 2014).
properties
IUPAC Name |
7-methyl-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O5S/c1-11-5-6-15-14(9-11)18(25)16-17(12-3-2-4-13(10-12)24(27)28)23(20(26)19(16)29-15)21-22-7-8-30-21/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUCLCWGUJKCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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